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Cat. No.: B147538 Get Quote

Introduction

1,2,3-Tribromopropane (TBP), with the chemical formula C₃H₅Br₃, is a halogenated aliphatic

compound.[1][2] Its structure consists of a propane backbone with a bromine atom attached to

each of the three carbon atoms. A thorough spectroscopic analysis is essential for its

unambiguous identification and the study of its chemical properties. This guide provides an in-

depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 1,2,3-tribromopropane, along with detailed experimental protocols

for data acquisition.

Data Presentation
The following tables summarize the key quantitative data from the spectroscopic analysis of

1,2,3-tribromopropane.

Table 1: ¹H NMR Spectral Data
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Solvent
Chemical Shift
(δ) ppm

Assignment

Multiplicity /
Coupling
Constants (J)
Hz

Reference

CDCl₃ 4.363 CH(Br) - [3]

3.92 CH₂(Br) - [3]

3.87 CH₂(Br) - [3]

Acetonitrile 4.519 CH(Br)
J(A,B) = 4.60,

J(A,C) = 6.64
[3]

3.979 CH₂(Br)

J(B,B') = -0.40,

J(B,C) = -11.21,

J(B,C') = 0.32

[3]

3.868 CH₂(Br) J(C,C') = -0.34 [3]

CCl₄ 4.322 CH(Br)
J(A,B) = 4.25,

J(A,C) = 7.04
[3]

3.909 CH₂(Br)

J(B,B') = -0.40,

J(B,C) = -10.96,

J(B,C') = 0.37

[3]

3.815 CH₂(Br) J(C,C') = -0.38 [3]

Note: The molecule exhibits a complex second-order splitting pattern. Assignments A, B, and C

correspond to the methine proton and the two diastereotopic methylene protons, respectively.

Table 2: ¹³C NMR Spectral Data

Due to the molecule's symmetry, two distinct signals are anticipated in the ¹³C NMR spectrum:

one for the two equivalent terminal carbons (C-1 and C-3) and another for the central carbon

(C-2).[4]
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Solvent Chemical Shift (δ) ppm Assignment

Not Specified 49.3 C-2 (CHBr)

35.5 C-1, C-3 (CH₂Br)

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups and vibrational modes within

the molecule.

Wavenumber (cm⁻¹) Assignment

1414, 1392, 1369
CH₂ bending modes (δ), splitting due to different

conformers

~3000 C-H stretching

~1200 C-C stretching

600-700 C-Br stretching

Note: The splitting of the CH₂ bending mode frequency in the 1400-1500 cm⁻¹ region can be

attributed to the presence of different conformers.[4]

Table 4: Mass Spectrometry (Electron Ionization) Data

The mass spectrum reveals the mass-to-charge ratio of the parent ion and its fragmentation

pattern.

m/z Interpretation Relative Abundance

201 [M-Br]⁺ (Top Peak) High

199 [M-Br]⁺ (Isotope Peak) High

121 [C₃H₅Br]⁺ Moderate

39 [C₃H₃]⁺ High
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Note: The most abundant peaks (top peaks) in the mass spectrum are observed at m/z 201

and 199, corresponding to the loss of a bromine atom from the molecular ion.[1] The presence

of bromine isotopes (⁷⁹Br and ⁸¹Br) leads to characteristic isotopic patterns in the mass

spectrum.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

For ¹H NMR, dissolve approximately 5-25 mg of 1,2,3-tribromopropane in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural

abundance of the ¹³C isotope.[5]

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[5]

Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be sufficient

to cover the detector coils (typically 4-5 cm).[5]

2. Instrument Parameters (for a 300-600 MHz Spectrometer):

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.[5]

Number of Scans: 8 to 16 scans are generally sufficient.[5]

Relaxation Delay: A delay of 1-2 seconds between scans.[5]

Spectral Width: A range of 10-15 ppm is typically adequate.[5]

¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance the signal-to-noise ratio.[5][6]

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to

the low sensitivity of the ¹³C nucleus.[5]

Relaxation Delay: A delay of 2-5 seconds is commonly used.[5]

Spectral Width: A standard spectral width of 200-250 ppm is used.[5]

3. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-

domain spectrum.[5]

Apply phase and baseline corrections to the spectrum.[5]

Reference the chemical shifts to the TMS signal (0.00 ppm).[5]

For ¹H NMR, integrate the signals to determine the relative ratios of the different types of

protons.[5]

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

As 1,2,3-tribromopropane is a liquid at room temperature, the spectrum can be

conveniently recorded neat.[1]

Place one or two drops of the liquid sample onto the surface of a polished salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top to create a thin capillary film of the liquid between

the plates.[1]

2. Data Acquisition (FTIR Spectrometer):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_Dibromopropene.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_Dibromopropene.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_Dibromopropene.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_Dibromopropene.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_Dibromopropene.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_Dibromopropene.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_Dibromopropene.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_H_and_C_NMR_Spectral_Data_of_2_3_Dibromopropene.pdf
https://www.benchchem.com/product/b147538?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3-Tribromopropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3-Tribromopropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


First, obtain a background spectrum of the empty spectrometer to account for atmospheric

and instrumental contributions.[7]

Place the prepared sample holder with the salt plates in the sample compartment of the

spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to generate the final transmittance or

absorbance spectrum.

The typical spectral range for mid-IR is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile

compounds like 1,2,3-tribromopropane.

A small amount of a dilute solution of the sample in a volatile solvent (e.g., hexane or

dichloromethane) is injected into the GC.

The sample is vaporized and separated based on its boiling point and interactions with the

GC column (e.g., a nonpolar HP-5ms column).[8]

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

Electron Ionization (EI) is a common ionization method for such molecules, where high-

energy electrons bombard the molecule, causing ionization and fragmentation.

2. Mass Analysis:

The resulting ions (molecular ion and fragment ions) are accelerated and separated by a

mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 1,2,3-tribromopropane.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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